molecular formula C10H18O2 B1605360 trans-2-Octen-1-yl acetate CAS No. 2371-13-3

trans-2-Octen-1-yl acetate

Cat. No.: B1605360
CAS No.: 2371-13-3
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
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Description

trans-2-Octen-1-yl acetate (CAS 3913-80-2), also known as (E)-2-octen-1-yl acetate, is a high-value aroma chemical with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized as a colorless to pale yellow liquid with a boiling point of approximately 65°C at 5 mm Hg and a calculated logP of 3.64, indicating moderate hydrophobicity . It is recognized for its distinctive green, aldehydic odor with strong fruity nuances of melon, pear, and tropical fruits, along with earthy backnotes . In research and development, this ester is primarily investigated for its applications in flavor and fragrance formulations. It is highly valued for its ability to impart fresh, green top notes and enhance fruity profiles, particularly in pear, apple, melon, and tropical fruit flavor systems . Its mechanism of action in these applications involves interacting with olfactory and gustatory receptors to elicit its characteristic fresh and fruity sensory perceptions. The compound's substantial odor longevity, lasting over 24 hours at 100% concentration, makes it a subject of interest in studies focused on fragrance substantivity and slow-release systems . This product is intended for research and development purposes only by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-oct-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLTLPMVMFRTJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192380
Record name trans-2-Octen-1-yl acetate
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Molecular Weight

170.25 g/mol
Source PubChem
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Physical Description

Colourless liquid; Fruity aroma
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3913-80-2, 2371-13-3
Record name E-2-Octenyl acetate
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Record name 2-Octen-1-ol, 1-acetate
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Record name trans-2-Octen-1-yl acetate
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Record name 2-Octen-1-ol, 1-acetate
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Record name trans-2-Octen-1-yl acetate
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Record name (E)-oct-2-enyl acetate
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Record name 2-OCTEN-1-YL ACETATE, (2E)-
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Natural Occurrence and Biosynthetic Pathways of Trans 2 Octen 1 Yl Acetate

Distribution and Isolation of trans-2-Octen-1-yl acetate (B1210297) in Biological Sources

trans-2-Octen-1-yl acetate is a naturally occurring ester that contributes to the aromatic profile of various plants and food systems. As a member of the C8 group of volatile organic compounds, it is recognized for its characteristic fruity and green aroma.

Identification in Specific Botanical Species (e.g., Artemisia annua)

The presence of this compound has been specifically reported in the volatile chemical profile of Artemisia annua, also known as sweet wormwood nih.gov. The genus Artemisia is known for its complex essential oil compositions, which can vary significantly based on genetics and environmental conditions mdpi.com. The identification of this acetate ester in A. annua highlights the diverse array of secondary metabolites produced by this plant species nih.gov.

Presence in Food Systems and Dietary Sources

This compound has been identified as a natural volatile constituent in several food sources. Its direct precursor, trans-2-octen-1-ol (B96542), is found in fruits and vegetables such as banana, grape, and mushroom thegoodscentscompany.com. The acetate form has been noted in bananas thegoodscentscompany.com. Due to its characteristic aroma, it is recognized as a significant flavor compound. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), and it holds FEMA number 3516 nih.govfemaflavor.org. It is also evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavouring agent under number 1367 nih.govwho.int.

Table 1: Natural Occurrence of this compound and its Precursor

Compound Source
This compound Artemisia annua nih.gov
Banana thegoodscentscompany.com
trans-2-Octen-1-ol (precursor) Banana thegoodscentscompany.com
Grape thegoodscentscompany.com
Mushroom thegoodscentscompany.com

Enzymatic Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids in plants, particularly through the lipoxygenase (LOX) pathway, which generates a class of compounds known as green leaf volatiles (GLVs) mdpi.com.

Role of Lipoxygenases in Unsaturated Fatty Acid Metabolism

The formation of C8 compounds like this compound originates from polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid mdpi.comnih.gov. The biosynthetic cascade is initiated by the lipoxygenase (LOX) enzyme.

Oxygenation: LOX enzymes are dioxygenases that catalyze the insertion of molecular oxygen into PUFAs, forming fatty acid hydroperoxides nih.govresearchgate.net.

Cleavage: The resulting unstable hydroperoxides are then rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage breaks the carbon chain, yielding shorter-chain aldehydes and oxo-acids mdpi.com. The formation of C8 compounds specifically results from the cleavage of a C18 hydroperoxide.

Reduction: The resulting C8 aldehyde, trans-2-octenal, is subsequently reduced to its corresponding alcohol, trans-2-octen-1-ol, by an alcohol dehydrogenase enzyme.

This enzymatic sequence is a common plant response to tissue damage and is responsible for the rapid production of volatile compounds that contribute to the characteristic "green" smell of freshly cut leaves and unripe fruit mdpi.com.

Esterification Pathways Leading to this compound

The final step in the biosynthesis of this compound is the esterification of the alcohol precursor, trans-2-octen-1-ol. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs) researchgate.netnih.gov. These enzymes facilitate the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alcohol nih.gov. While extensively studied in yeast for the production of flavor-active esters like isoamyl acetate, similar AAT enzymes are responsible for the synthesis of acetate esters in plants researchgate.netnih.gov. The activity of these enzymes is a critical factor in determining the final concentration of acetate esters in the volatile profiles of fruits and flowers.

Table 2: List of Mentioned Compounds

Compound Name
This compound
trans-2-octen-1-ol
trans-2-octenal
1,8-cineole
Acetyl-coenzyme A
Artemisia ketone
Borneol
Bornyl acetate
Camphor
Isoamyl acetate
Linoleic acid
Linolenic acid
Thujone

Microbial Biotransformation and Production of this compound and Related Compounds

The demand for natural flavor and fragrance compounds has driven research into microbial-based production methods as an alternative to chemical synthesis or extraction from natural sources. Microorganisms, including yeasts and bacteria, possess diverse metabolic pathways capable of synthesizing a wide range of volatile esters.

Investigation of Microorganisms in Volatile Compound Formation

Microorganisms can produce acetate esters through several biochemical routes. A primary mechanism involves the condensation of an alcohol with an acyl-CoA, catalyzed by enzymes such as alcohol acyltransferases (AATs). This process is analogous to the final step of ester biosynthesis in plants.

While the direct microbial production of this compound is not extensively documented in publicly available research, the synthesis of other acetate esters by various microorganisms is well-established. For instance, engineered Escherichia coli has been utilized for the production of a variety of esters by expressing different AATs. osti.govmdpi.com Furthermore, certain strains of chain-elongating bacteria are capable of producing octanoate, a C8 fatty acid, from acetate, indicating a microbial capacity for synthesizing C8 carbon chains. elifesciences.orgresearchgate.net This suggests the potential for engineering these or other microorganisms to produce this compound by introducing the necessary enzymatic machinery, specifically an alcohol dehydrogenase capable of converting an octenal precursor and an AAT with affinity for trans-2-Octen-1-ol.

The table below summarizes findings on microbial platforms used for the production of related value-added chemicals from acetate, highlighting the potential for engineering these systems for this compound synthesis.

MicroorganismProduct from AcetateRelevant Pathway/Enzyme
Escherichia coliVarious value-added chemicals (e.g., succinic acid, isobutanol)Acetate assimilation pathways, Engineered metabolic pathways
Chain-elongating bacteriaButyrate and OctanoateReverse β-oxidation
Phototrophic and other bacteriaPolyhydroxyalkanoates (PHAs)Acetate metabolism for PHA synthesis

This table is based on data from multiple sources detailing microbial upgrading of acetate. mdpi.comnih.gov

Enantioselective Biosynthesis of Related Acetate Esters

Enantioselectivity is a crucial aspect of the synthesis of chiral molecules, such as certain acetate esters, as different enantiomers can have distinct sensory properties. Biocatalysis using microbial enzymes offers a powerful tool for achieving high enantioselectivity under mild reaction conditions.

Lipases are a class of enzymes that have been extensively studied for their ability to catalyze enantioselective acylation reactions. For example, lipases from Burkholderia cepacia have been used for the enantioselective acylation of various alcohols. researchgate.net In another study, an engineered cholesterol oxidase was shown to perform enantioselective oxidation of secondary alcohols, which can be a key step in producing chiral precursors for esterification. nih.gov The (S)-selective oxidation allows for the deracemization of racemic alcohols to yield enantiopure (R)-alcohols.

The table below presents examples of microbial enzymes used in the enantioselective synthesis of chiral alcohols and esters, demonstrating the potential for producing specific stereoisomers of related acetate esters.

EnzymeMicroorganism SourceReaction TypeSubstrate ClassEnantioselectivity
Lipase (B570770)Burkholderia cepaciaEnantioselective acylationFluorinated β-phenyl-β-lactamsHigh (ee >99%)
Cholesterol Oxidase (engineered)-Enantioselective oxidationSecondary alcoholsHigh (S)-selectivity

This table is compiled from research on the enantioselective reactions catalyzed by microbial enzymes. researchgate.netnih.gov

These examples underscore the feasibility of employing microbial enzymes to produce specific enantiomers of unsaturated acetate esters, which could be applied to the synthesis of optically pure forms of this compound and related compounds.

Ecological and Biological Roles of Trans 2 Octen 1 Yl Acetate

Chemical Ecology of trans-2-Octen-1-yl acetate (B1210297)

The study of chemical ecology provides a framework for understanding the complex interactions between organisms that are mediated by chemical compounds. trans-2-Octen-1-yl acetate, a naturally occurring ester, plays a crucial role in these interactions through its release as a volatile organic compound.

Role as a Volatile Organic Compound (VOC) in Ecosystems

Volatile organic compounds (VOCs) are carbon-based chemicals that readily evaporate at room temperature and are emitted by a wide variety of plants and animals. These compounds are integral to the functioning of ecosystems, acting as signals that can influence the behavior and physiology of other organisms. This compound has been identified as a component of the volatile emissions of various plants, contributing to the complex chemical landscape of their respective habitats. While its presence is documented, the full extent of its ecological functions as a VOC is an area of ongoing research.

Inter-plant Communication and Signaling via this compound

Plants are not passive organisms; they can communicate with each other, particularly in response to environmental stressors. This communication often occurs through the release of VOCs that can be perceived by neighboring plants, priming their defenses against potential threats. While the role of other VOCs in plant-plant signaling is well-established, specific research directly implicating this compound in this process is limited. However, the general understanding of VOC-mediated inter-plant communication suggests that, as a plant-emitted volatile, it could potentially play a role in alerting nearby plants to herbivore attacks or other dangers.

Involvement in Herbivore-Induced Plant Volatiles (HIPVs) and Defense Mechanisms

When attacked by herbivores, many plants release a specific blend of VOCs known as herbivore-induced plant volatiles (HIPVs). These emissions serve as a crucial defense mechanism, both directly by repelling herbivores and indirectly by attracting the natural enemies of the attacking herbivores, such as predators and parasitoids. While the induction of a wide array of compounds upon herbivory is a well-documented phenomenon, the specific and consistent induction of this compound as a direct response to herbivore feeding across different plant species requires further dedicated investigation. The general profile of HIPVs often includes a variety of esters, and it is plausible that this compound is a component of the defensive volatile bouquet in certain plant-herbivore systems.

Modulation of Insect Behavior and Interactions

One of the most well-documented ecological roles of this compound is its function as a semiochemical, a chemical that mediates interactions between organisms. Research has specifically identified (E)-2-octenyl acetate as a pheromone of the painted bug, Bagrada hilaris. nih.govresearchgate.net

In laboratory and field studies, this compound has been shown to be attractive to females and nymphs of B. hilaris. nih.govresearchgate.net Electroantennogram (EAG) recordings have confirmed that the antennae of female B. hilaris are responsive to (E)-2-octenyl acetate. nih.govresearchgate.net Olfactometer bioassays further demonstrated that females and nymphs were attracted to the compound, while males did not show a similar attraction. nih.govresearchgate.net Field trapping experiments corroborated these findings, with traps baited with (E)-2-octenyl acetate capturing B. hilaris individuals. nih.govresearchgate.net This evidence strongly suggests that this compound plays a significant role in the intraspecific communication of this insect, likely as a sex and aggregation pheromone. nih.govresearchgate.net

The compound's role is not limited to attraction. In some contexts, (E)-2-octenyl acetate is considered part of the defensive blend of certain Heteroptera species, potentially acting as a repellent against predators. nih.gov This dual functionality highlights the complexity of chemical signaling in insect ecology.

Insect SpeciesBehavioral ResponseType of Interaction
Bagrada hilaris (Painted Bug)Attraction of females and nymphsPheromonal (Sex and Aggregation)
Various Heteroptera speciesPotential repellency to predatorsDefensive

Antimicrobial Activities and Mechanisms of Action of this compound

Beyond its role in mediating ecological interactions, this compound also exhibits biological activity against microorganisms, indicating its potential for applications in food preservation and safety.

Antibacterial Efficacy Against Foodborne Pathogens

The increasing demand for natural antimicrobial agents has led to the investigation of various plant-derived compounds for their ability to inhibit the growth of foodborne pathogens. While research on the specific antibacterial efficacy of pure this compound is not extensively detailed in the currently available scientific literature, the broader class of esters and other volatile compounds found in essential oils have demonstrated significant antimicrobial properties. Studies on related compounds and essential oil fractions containing esters provide an indication of the potential antibacterial activity of this compound. Further targeted research is necessary to quantify its specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against key foodborne pathogens.

Antifungal Properties and Applications

While extensive research on the antifungal properties of this compound is not widely available in peer-reviewed literature, the antifungal potential of related compounds, particularly other unsaturated esters and alcohols, has been a subject of investigation. For instance, 1-octen-3-ol, a structurally similar C8 unsaturated alcohol, has demonstrated inhibitory effects against the mycelial growth of Penicillium expansum, a common food spoilage fungus. nih.gov This suggests that the C8 backbone with unsaturation may contribute to antifungal activity.

The broader class of natural products and their derivatives, including various esters, are recognized for their potential as antifungal agents. nih.gov These compounds can disrupt fungal cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. However, specific studies detailing the antifungal spectrum and efficacy of this compound against a range of pathogenic or spoilage fungi are not readily found in the current body of scientific literature. Further research is needed to elucidate its specific mechanisms of action and to evaluate its potential applications as a standalone or synergistic antifungal agent.

Analytical Methodologies for Trans 2 Octen 1 Yl Acetate Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating trans-2-Octen-1-yl acetate (B1210297) from complex mixtures, enabling its subsequent identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like trans-2-Octen-1-yl acetate. In this method, the sample is vaporized and passed through a long capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

Quantification is typically achieved by integrating the area of the chromatographic peak and comparing it to the response of a known concentration of an internal or external standard. The retention index, a value that normalizes retention times relative to a series of n-alkanes, is a critical parameter for tentative identification across different instruments and conditions. nih.gov

Table 1: GC-MS Retention Indices for this compound
Column TypeKovats Retention Index
Semi-standard non-polar1223
Standard polar1474

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Chiral gas chromatography is a specialized technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. gcms.cz This is achieved by using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. azom.com

While this compound itself is an achiral molecule (it does not possess a stereocenter), this technique is crucial in flavor and fragrance analysis where related chiral compounds may be present. For example, if a sample contained chiral isomers of other octenyl acetates or related compounds like 1-octen-3-ol, chiral GC would be the method of choice to determine the enantiomeric ratio, which can be vital for authenticity and sensory profile assessment. gcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, which have different thermodynamic stabilities. azom.comaocs.org

Spectroscopic Characterization Approaches in this compound Research

Spectroscopy provides in-depth information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl protons of the acetate group, the protons on the double bond (vinyl protons), the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the pentyl chain. The large coupling constant between the vinyl protons confirms the trans (E) configuration of the double bond.

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum for this compound would feature signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the methylene group attached to the oxygen, and the various carbons of the alkyl chain and the acetate methyl group. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
Atom TypePredicted ¹H NMR Shift (Multiplicity)Predicted ¹³C NMR Shift
CH₃ (acetate)~2.05 (s)~21.0
C=O (carbonyl)-~171.0
CH₂-O (allylic)~4.5 (d)~65.0
=CH-CH₂~5.7 (dt)~124.0
=CH-CH₂O~5.5 (dt)~135.0
Alkyl Chain (CH₂, CH₃)~0.9 - 2.1 (m)~14.0 - 32.0

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group and a strong C-O stretch. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735-1750
C-O (Ester)Stretch1230-1250
C=C (Alkene)Stretch1665-1675
=C-H (trans)Bend (out-of-plane)960-970
C-H (sp³ Alkyl)Stretch2850-2960

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Since this compound contains non-conjugated chromophores (an isolated C=C double bond and a C=O group), it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). Any observed absorptions, such as the weak n→π* transition of the carbonyl group, would be of low intensity.

Advanced Analytical Approaches for Volatile Compound Profiling and Characterization

To analyze this compound in complex matrices like food and biological samples, advanced sample preparation and instrumentation are often required. Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique that isolates and concentrates volatile compounds from a sample's headspace before injection into a GC-MS system. mdpi.com This method is ideal for profiling the volatile and semi-volatile components, known as the volatilome. mdpi.com

For highly complex samples, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power and sensitivity. By using two different chromatographic columns, compounds that co-elute on the first column can be separated on the second, providing a much more detailed profile of the sample's volatile composition. These advanced techniques are integral to the field of metabolomics, which aims to comprehensively identify and quantify all small molecules within a biological system. mdpi.com

Table 4: Comparison of Advanced Analytical Techniques for Volatile Compound Analysis
TechniquePrinciplePrimary Application for this compound
HS-SPME-GC-MSSolvent-free extraction and concentration of volatiles from headspace prior to GC-MS analysis.Quantification and identification in complex matrices (e.g., food, beverages, plant material). mdpi.com
GCxGC-TOF-MSComprehensive two-dimensional separation for enhanced peak capacity and resolution, coupled with high-speed mass analysis.Resolving the compound from isomers and other interferences in extremely complex volatile profiles (e.g., essential oils, environmental samples).

Electronic Nose Systems in Aroma Research

Electronic nose (e-nose) systems are instruments designed to detect and distinguish between complex aromas. nih.gov These devices utilize an array of gas sensors that respond to volatile organic compounds (VOCs), generating a unique "smell-print" or aroma signature for a given sample. nih.gov In the context of aroma research, particularly for fruits, e-noses offer a rapid and non-destructive method for quality assessment, ripeness determination, and cultivar discrimination. researchgate.netjove.com

Fruit aromas are composed of a complex mixture of VOCs, with esters often being major components that contribute to the characteristic scent. researchgate.net While direct research focusing solely on this compound with electronic nose systems is not extensively documented in the provided results, its role as a key contributor to the aroma of pears and apples makes it an implicit target in studies analyzing these fruits. thegoodscentscompany.comnih.gov Electronic noses are capable of detecting differences in the volatile profiles of fruit, which would include variations in the concentration of this compound. jove.com

Research on fruit aroma has demonstrated the effectiveness of e-nose technology in various applications. For instance, they can distinguish between fruit varieties based on their distinct aroma profiles. nih.gov Furthermore, e-noses have been successfully employed to monitor the ripening process of fruits by detecting changes in their emitted volatiles. jove.com The technology is sensitive enough to identify even slight alterations in the chemical composition of the headspace above a fruit sample, which is crucial for quality control in the food industry. escholarship.org

Table 1: Application of Electronic Nose Systems in Fruit Aroma Analysis

Application AreaDescriptionKey Findings
Cultivar Discrimination Distinguishing between different varieties of the same fruit based on their unique aroma profiles.E-nose systems can successfully generate distinct aroma signatures for different cultivars. nih.gov
Ripeness Assessment Monitoring the changes in volatile compounds as a fruit ripens to determine the optimal harvest time.Significant differences in volatile profiles between unripe and ripe fruit can be detected. jove.com
Quality Control Ensuring the consistency and quality of fruit products by analyzing their aroma.E-noses provide a rapid method for identifying deviations from the desired aroma profile. escholarship.org
Damage Detection Identifying mechanically damaged fruit by detecting changes in their volatile emissions.Vibrational damage in strawberries led to detectable changes in VOCs. oup.comresearchgate.net

Integration of Sensory Analysis with Instrumental Techniques

To obtain a comprehensive understanding of an aroma, it is often necessary to integrate instrumental analysis with human sensory evaluation. Sensory analysis, conducted by trained panels, provides invaluable information about the perception of aroma and flavor that instruments alone cannot capture. nano-lab.com.tr This integrated approach is particularly important in the food and beverage industry, where consumer acceptance is paramount. maxapress.com

The correlation between data from instrumental techniques, such as gas chromatography-mass spectrometry (GC-MS), and sensory panel assessments is a key area of research. nih.gov For instance, in the evaluation of pear quality, sensory attributes like hardness and color have been shown to correlate well with instrumental measurements. maxapress.com Similarly, studies on Chardonnay wines have demonstrated a strong correlation between the concentration of certain acetate esters, as measured by chemical analysis, and the sensory perception of the wine's bouquet by a trained panel. agriculturejournals.czagriculturejournals.cz

Table 2: Correlation of Instrumental and Sensory Data in Aroma Research

Food ProductInstrumental TechniqueSensory AttributeCorrelation Finding
PearsPenetrometerHardnessGood correlation between instrumental firmness and sensory perception of hardness. maxapress.comnih.gov
PearsColorimeterSkin ColorInstrumental color measurements correlated with sensory scores for color. maxapress.com
Chardonnay WineGas ChromatographyYoung Wine BouquetA decrease in isoamyl and 2-phenethyl acetates correlated with a "young wine" bouquet. agriculturejournals.czagriculturejournals.cz
ApplesElectronic NoseAroma ProfileE-nose data showed good correlation with human sensory panel evaluations for aroma. mdpi.com

Synthesis and Derivatization in Trans 2 Octen 1 Yl Acetate Research

Synthetic Approaches for trans-2-Octen-1-yl acetate (B1210297) and its Precursors

The creation of trans-2-octen-1-yl acetate and its immediate precursor, trans-2-octen-1-ol (B96542), relies on established and innovative organic synthesis methodologies. These approaches range from fundamental laboratory techniques to highly specific stereoselective reactions designed to control the geometry of the crucial carbon-carbon double bond.

Laboratory-Scale Synthesis for Research Applications

For research purposes, this compound is most commonly prepared through the esterification of its corresponding alcohol, trans-2-octen-1-ol. This transformation is a standard procedure in organic chemistry. The reaction typically involves treating the alcohol with an acetylating agent in the presence of a catalyst or a base. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. When using acetic anhydride, a catalytic amount of acid (like sulfuric acid) or a base (like pyridine (B92270) or a tertiary amine) is often employed to facilitate the reaction. Alternatively, the reaction of acetyl chloride with the alcohol, usually in the presence of a non-nucleophilic base like pyridine, provides the acetate ester.

The precursor, trans-2-octen-1-ol, can be synthesized through various means, such as the reduction of the corresponding aldehyde, trans-2-octenal. This reduction can be achieved using selective reducing agents like sodium borohydride (B1222165) (NaBH₄), which reduces the aldehyde functional group without affecting the carbon-carbon double bond.

Table 1: Common Laboratory Synthesis Reactions

Reaction Type Reactants Reagents/Catalysts Product
Esterification trans-2-Octen-1-ol, Acetic Anhydride Pyridine or cat. H₂SO₄ trans-2-Octen-1-yl acetate
Esterification trans-2-Octen-1-ol, Acetyl Chloride Pyridine trans-2-Octen-1-yl acetate
Aldehyde Reduction trans-2-Octenal Sodium Borohydride (NaBH₄) trans-2-Octen-1-ol

Stereoselective Synthesis of the trans-Isomer

Achieving a high isomeric purity of the trans double bond is critical for many applications of this compound, particularly in pheromone research where biological activity is highly dependent on stereochemistry. Several modern organic reactions are employed to ensure the preferential formation of the trans (E) isomer.

One powerful method is the Wittig reaction and its variations. organic-chemistry.orgmasterorganicchemistry.com The traditional Wittig reaction can be tailored to favor the trans-alkene by using stabilized phosphorus ylides. In the context of synthesizing the precursor trans-2-octen-1-ol, this would involve the reaction of hexanal (B45976) with a phosphorus ylide derived from a (hydroxymethyl)triphenylphosphonium salt. The Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate (B1237965) carbanions, is particularly effective in producing trans-alkenes with high selectivity. pitt.edu

Another important strategy is the Julia olefination (also known as the Julia-Lythgoe olefination), which is renowned for its excellent trans-selectivity. rsc.orgwikipedia.org This multi-step process involves the reaction of a phenyl sulfone carbanion with an aldehyde (e.g., hexanal), followed by functionalization and reductive elimination to yield the trans-alkene. rsc.orgorganic-chemistry.org The modified Julia-Kocienski olefination offers a more convenient one-pot procedure that also provides high trans-selectivity. rsc.orgyoutube.com

Furthermore, stereoselective reduction of alkynes is a classic method. The reduction of 2-octyn-1-ol (B148842) using a dissolving metal reduction, such as sodium in liquid ammonia, selectively produces trans-2-octen-1-ol. This alcohol can then be esterified to yield the final product.

Biocatalytic and Chemoenzymatic Synthesis of this compound

In line with the principles of green chemistry, biocatalytic and chemoenzymatic methods offer an environmentally benign alternative to traditional chemical synthesis. worktribe.com These methods utilize enzymes, typically lipases, to catalyze reactions with high selectivity under mild conditions.

The synthesis of this compound is well-suited for lipase-catalyzed esterification or transesterification. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (often known by the commercial name Novozym 435), are highly efficient in catalyzing the formation of ester bonds. researchgate.netmdpi.com

In a typical biocatalytic process, trans-2-octen-1-ol is reacted with an acyl donor. This donor can be acetic acid (esterification) or an activated ester like vinyl acetate or ethyl acetate (transesterification). scielo.brnih.gov The use of vinyl acetate is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product and preventing the reverse reaction. scielo.brresearchgate.net These reactions are often carried out in non-aqueous solvents (e.g., hexane) or under solvent-free conditions to maximize enzyme activity and simplify product purification. researchgate.netresearchgate.net

The high selectivity of enzymes ensures that the stereochemistry of the trans-2-octen-1-ol precursor is maintained in the final acetate product. This approach avoids the use of harsh reagents and can lead to high conversion rates and product purity. worktribe.commdpi.com

Table 2: Biocatalysts in the Synthesis of Alkenyl Acetates

Enzyme Source Organism Reaction Type Acyl Donor Common Application
Lipase B (Novozym 435) Candida antarctica Transesterification Vinyl acetate Synthesis of various flavor and fragrance esters. researchgate.netresearchgate.net
Lipase Candida rugosa Esterification Lauric Acid General ester synthesis. nih.gov
Alcohol Acetyltransferase (AAT) Plants (e.g., strawberry, melon) Acetylation Acetyl-CoA Biosynthesis of natural volatile esters like hexenyl acetate. mdpi.com

Structural Modifications and Analog Development for Biological Activity Studies

This compound has been identified as a key semiochemical, specifically a pheromone, for certain insect species, such as the Bagrada hilaris bug. researchgate.netmdpi.com In the field of chemical ecology, understanding the relationship between a molecule's structure and its biological activity is paramount. nih.gov To this end, researchers synthesize structural analogs of the natural pheromone to probe which molecular features are essential for eliciting a behavioral response in the target insect. researchgate.net

The development of analogs of this compound can involve several types of structural modifications:

Altering Chain Length: Synthesizing homologs with shorter (e.g., trans-2-hexen-1-yl acetate) or longer (e.g., trans-2-decen-1-yl acetate) alkyl chains helps determine the optimal chain length for receptor binding.

Varying Double Bond Position and Geometry: Analogs with the double bond at different positions (e.g., 3-octenyl acetate) or with the cis (Z) geometry are synthesized to test the importance of the specific location and stereochemistry of the unsaturation.

Modifying the Functional Group: The acetate group can be replaced with other ester groups (e.g., propionate, butyrate) or other functionalities (e.g., an alcohol or aldehyde) to assess the role of the acetate moiety in the molecule's activity. google.com

These analogs are typically synthesized using the stereoselective methods described previously and are then evaluated through electroantennography (EAG) and behavioral bioassays. mdpi.com The results of these studies provide crucial insights into the structural requirements of the insect's olfactory receptors and can lead to the development of more potent and selective attractants for pest monitoring and control programs. researchgate.netresearchgate.net

Toxicological and Safety Research of Trans 2 Octen 1 Yl Acetate

In Vivo and In Vitro Toxicological Studies on trans-2-Octen-1-yl acetate (B1210297)

Specific toxicological studies on trans-2-Octen-1-yl acetate are not extensively available in peer-reviewed public literature. The safety assessment of this flavoring ingredient often relies on a group-based evaluation approach, where data from structurally related substances are used to assess the safety of the entire group. This is a well-established principle in the safety evaluation of flavoring ingredients by expert bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.

Metabolism and Biotransformation Pathways in Biological Systems

Based on its chemical structure, this compound is predicted to undergo extensive and rapid metabolism through well-established pathways for esters and α,β-unsaturated compounds.

The initial and primary metabolic step is the hydrolysis of the ester linkage, catalyzed by carboxylesterases that are abundant in the body, particularly in the liver and blood. This reaction yields trans-2-octen-1-ol (B96542) and acetic acid.

Acetic acid , a common physiological substance, enters the central metabolic pathways of the body (e.g., the Krebs cycle) and is completely metabolized for energy. frontiersin.org

trans-2-Octen-1-ol is further metabolized through oxidation. It is first oxidized to its corresponding aldehyde, trans-2-octenal, which is then rapidly oxidized to trans-2-octenoic acid. This acid can be further metabolized via the fatty acid β-oxidation pathway.

The mercapturic acid pathway is a critical detoxification route for electrophilic compounds. nih.govwikipedia.org As an α,β-unsaturated ester, this compound itself, or more likely its metabolic intermediate trans-2-octenal, contains an electrophilic center. This makes it a substrate for conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.com

This conjugation is a key detoxification step. The resulting glutathione conjugate is then sequentially processed by other enzymes to form a mercapturic acid (an N-acetylcysteine conjugate), which is a water-soluble compound that is readily excreted in the urine. researchgate.netresearchgate.net This pathway effectively neutralizes the reactivity of the α,β-unsaturated carbonyl system, preventing potential interaction with cellular macromolecules.

Beyond the initial hydrolysis, the metabolites of this compound undergo further oxidative and reductive processes.

Oxidative Processes : As described above, the primary alcohol, trans-2-octen-1-ol, is oxidized to the corresponding aldehyde and then to the carboxylic acid. This is a standard metabolic pathway for primary alcohols.

Reductive Processes : The double bond in the octenyl chain can undergo reduction (saturation). For instance, enzymes like trans-2-enoyl-CoA reductase can catalyze the saturation of the double bond once the molecule has been converted to its CoA ester (trans-2-hexadecenoyl-CoA), integrating it into the fatty acid metabolic pool. nih.gov

These metabolic pathways—hydrolysis, oxidation, reduction, and conjugation—ensure that this compound is efficiently detoxified and eliminated from the body, preventing its accumulation.

Applications in Scientific and Agricultural Research

Flavor Chemistry and Sensory Research of trans-2-Octen-1-yl acetate (B1210297)

trans-2-Octen-1-yl acetate is a significant contributor to the flavor and aroma of various foods, prized for its distinct sensory characteristics. This ester is recognized for its powerful fruity and green notes, which can enhance or impart specific qualities in food products. nih.govperfumerflavorist.com Its organoleptic profile is complex, often described as having waxy, green, and slightly fruity characteristics. perfumerflavorist.com

In flavor chemistry research, it is specifically noted for its ability to add fresh, unripe nuances to fruit flavors. perfumerflavorist.comthegoodscentscompany.com Its profile is particularly effective in building or augmenting the flavor of fruits like pear, apple, melon, and banana. perfumerflavorist.comthegoodscentscompany.com The aroma is generally characterized as fruity, with some sources describing it as a fresh, melon, and pear-like odor with underlying earthy tones. thegoodscentscompany.com From a taste perspective, it is described as green and fruity, reminiscent of pear. thegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile simply as "Green". nih.gov

The table below summarizes the sensory descriptors associated with this compound based on various research and industry findings.

Table 1: Organoleptic Profile of this compound

Aspect Descriptors Associated Food Flavors
Odor/Aroma Fruity, Green, Waxy, Melon, Pear, Tropical, Earthy nih.govperfumerflavorist.comthegoodscentscompany.com Pear, Melon, Banana, Green Apple, Tropical Fruits perfumerflavorist.comthegoodscentscompany.com

| Taste | Green, Fruity, Pear-like thegoodscentscompany.com | Enhances fresh notes in various fruit flavors thegoodscentscompany.comthegoodscentscompany.com |

The effectiveness and stability of this compound as a flavor compound are influenced by its interactions with the food matrix. Its chemical properties dictate its behavior in different food systems. As a carboxylic ester, it is soluble in fats and alcohol but insoluble in water. nih.govulprospector.com This solubility characteristic means it will preferentially partition into the lipid or alcoholic phases of a food product, which can affect its release and perception.

Food processing methods can also impact the concentration and stability of flavor compounds like this compound. While specific research on the effects of processing on this particular ester is limited in the provided context, the degradation of related compounds, such as esters derived from linoleic and linolenic acids, is known to occur via the lipoxygenase pathway in fruits and vegetables, contributing to flavor development. mdpi.com Thermal processing, for instance, can lead to the degradation or volatilization of esters, potentially altering the final flavor profile of the food product. The stability of this compound is generally considered moderate, making it suitable for a range of applications. glooshi.com

Fragrance Science and Olfactory Perception Studies of this compound

In fragrance science, this compound is classified within the fruity-green olfactory family. glooshi.com It is valued by perfumers for creating fresh, crisp fruit nuances that offer greater longevity than many natural fruit extracts. glooshi.com The perception of its scent begins with an impression of freshly cut melon and ripe pear, followed by subtle tropical notes suggestive of guava or papaya. glooshi.com

As the initial bright notes settle, a gentle earthy undertone emerges, which grounds the fruity character and prevents it from being overly sweet. glooshi.com In the structure of a fragrance, this molecule functions as a top to early middle note, providing an initial bright accent that transitions smoothly into the heart of the composition. glooshi.com Its volatility is moderate, allowing it to have a noticeable initial impact that, while not overpowering, can be detected on a testing blotter for over 24 hours as a soft pear-melon scent. glooshi.com This longevity helps to maintain a fresh aura in a fragrance long after other top notes have dissipated. glooshi.com

Agricultural Pest Management Strategies Utilizing this compound

This compound (also referred to as (E)-2-octenyl acetate) has been identified as a key semiochemical, or behavior-modifying chemical, in the context of agricultural pests. pherobase.com Research has focused on its role as a pheromone for the pentatomid bug Bagrada hilaris, a significant pest of brassicaceous crops. researchgate.net Studies have indicated that this compound is a major component of the volatile chemicals produced by males to mediate mate location. researchgate.net

Laboratory and field evaluations have been conducted to confirm its function. Electroantennogram (EAG) recordings showed that the compound elicits antennal responses in female B. hilaris. researchgate.net Furthermore, olfactometer bioassays demonstrated that females and nymphs were attracted to (E)-2-octenyl acetate, although males were not, suggesting its role in intraspecific communication related to mating and possibly aggregation. researchgate.net

The identification of this compound as a pheromone for Bagrada hilaris opens avenues for its use in crop protection and Integrated Pest Management (IPM) programs. researchgate.net Pheromone-based strategies are a cornerstone of modern IPM, offering targeted and often more environmentally friendly alternatives to broad-spectrum insecticides. researchgate.netregulations.gov

Field trials have evaluated the efficacy of (E)-2-octenyl acetate as a lure in traps for monitoring and controlling B. hilaris populations. researchgate.net In these bioassays, traps baited with specific doses of the compound successfully captured the pests. researchgate.net The results from these studies are summarized in the table below.

Table 2: Field Trap Bioassay Results for (E)-2-octenyl acetate with Bagrada hilaris

Lure Dosage Attraction Observed Application in IPM
2 mg No recorded catches researchgate.net Ineffective at this dose for trapping.
5 mg Successful captures recorded researchgate.net Potential for use in monitoring traps.
10 mg Successful captures recorded researchgate.net Potential for use in monitoring and possibly mass trapping.

These findings suggest that this compound can be developed into a valuable tool for monitoring B. hilaris, allowing growers to detect pest presence and make more informed decisions about when and if to apply other control measures. researchgate.net This aligns with the principles of IPM, which emphasize monitoring and the use of targeted, lower-risk pest control tactics. researchgate.netroyalsocietypublishing.org

Future Directions and Research Gaps in Trans 2 Octen 1 Yl Acetate Studies

Emerging Research Areas in trans-2-Octen-1-yl acetate (B1210297) Biology and Chemistry

Future research is poised to expand beyond the currently understood roles of trans-2-Octen-1-yl acetate, delving into new biological activities and innovative chemical syntheses.

One of the most promising emerging areas is the deeper investigation of its role as a semiochemical in insect behavior. While it is recognized as a pheromone in species like the painted bug, Bagrada hilaris, there is a significant opportunity to explore its function in a broader range of insects. Research has shown that in B. hilaris, (E)-2-octenyl acetate acts as a sex pheromone for males and females and an aggregation pheromone for nymphs. Females and nymphs are attracted to this compound, a response that can be enhanced by the presence of host plant volatiles. Field experiments have confirmed its attractiveness, with traps baited with 5 mg and 10 mg of (E)-2-octenyl acetate successfully capturing B. hilaris individuals. However, the relatively low capture rates suggest that it may be part of a more complex chemical signaling system. Future studies could focus on identifying other compounds in the pheromone blend and understanding the synergy between them.

The potential for this compound to be involved in plant defense signaling is another key area for future research. Plants produce a vast array of volatile organic compounds for defense against herbivores and pathogens. These compounds can act directly as deterrents or toxins, or indirectly by attracting natural enemies of the herbivores. The metabolic engineering of these volatile profiles is a growing field with the potential to enhance crop protection. Investigating whether this compound is produced by plants in response to specific stresses and its subsequent effects on herbivore behavior and pathogen growth could open new avenues for developing pest-resistant crops.

In the realm of chemistry, the development of novel and sustainable synthesis methods for this compound is a significant research gap. While chemical synthesis methods exist, there is a growing interest in biocatalysis and chemo-enzymatic approaches. These methods offer the potential for higher selectivity, milder reaction conditions, and a reduced environmental footprint. Research into enzymatic transesterification, a common method for producing flavor esters, could be specifically applied to the synthesis of this compound. This would involve screening for suitable enzymes, such as lipases, and optimizing reaction conditions to achieve high yields.

Methodological Advancements for Enhanced Characterization and Application

Advancements in analytical techniques and formulation technologies are crucial for a more nuanced understanding and effective application of this compound.

The characterization of volatile compounds in complex mixtures, such as those found in plant emissions or insect pheromone glands, requires sophisticated analytical methods. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, more advanced methods can provide greater resolution and sensitivity. Comprehensive two-dimensional gas chromatography (GC×GC) and proton-transfer-reaction mass spectrometry (PTR-MS) are powerful tools for the detailed profiling of volatile esters like this compound in various biological matrices. These techniques can help in discovering trace but biologically active components that might be missed with conventional methods.

For practical applications, particularly in agriculture for pest management, the development of advanced controlled-release formulations is essential. The efficacy of semiochemicals in the field is highly dependent on their release rate and stability. Innovations in materials science, such as the use of biodegradable polymers and nanotechnology, can lead to formulations that provide a consistent release of this compound over an extended period. This would improve the effectiveness of trapping and mating disruption strategies for pest control. Research into ethylene-vinyl acetate (EVA) based reservoir systems, for example, has shown promise for the long-term controlled release of other semiochemicals.

Q & A

Basic: What are the recommended laboratory methods for synthesizing trans-2-Octen-1-yl acetate?

Answer:
this compound is typically synthesized via acid-catalyzed esterification of trans-2-octen-1-ol with acetic anhydride. Key steps include:

  • Reaction Setup : Combine equimolar amounts of trans-2-octen-1-ol and acetic anhydride with a catalytic amount of sulfuric acid (0.5–1% w/w). Heat the mixture at 60–80°C under reflux for 4–6 hours.
  • Purification : Neutralize excess acid with sodium bicarbonate, followed by liquid-liquid extraction (using ethyl acetate/water). Distill the crude product under reduced pressure (boiling point: ~80–85°C at 10 mmHg).
  • Characterization : Confirm purity via gas chromatography (GC) with flame ionization detection (FID) and compare retention indices to standards .

Basic: How should this compound be handled and stored to ensure safety and stability?

Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritant properties.
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Stability tests indicate degradation <5% over 12 months under these conditions.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acetate esters .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 4.8–5.1 ppm (vinyl protons), δ 2.0–2.1 ppm (acetate methyl), and δ 1.2–1.6 ppm (alkyl chain).
    • ¹³C NMR : Peaks at δ 170–171 ppm (carbonyl carbon) and δ 60–65 ppm (oxygen-bearing CH₂).
  • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 170, with fragmentation peaks at m/z 111 (loss of CH₃COO·) and m/z 43 (CH₃CO⁺).
    Cross-validate with computational spectra using tools like NIST Chemistry WebBook .

Advanced: How can contradictions in NMR data for this compound derivatives be resolved?

Answer:
Contradictions often arise from solvent effects or dynamic stereochemistry . Mitigation strategies:

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants (e.g., J = 15–16 Hz for trans-alkene protons).
  • Variable Temperature NMR : Identify conformational changes (e.g., hindered rotation in bulky derivatives) by cooling to −40°C.
    Reference protocols from structural analysis guidelines .

Advanced: What methodologies optimize enantiomeric purity in this compound synthesis?

Answer:

  • Chiral Catalysts : Use lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures.
  • Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce precursor alkynes with >95% enantiomeric excess (ee).
  • Analytical Validation : Measure ee via chiral GC (β-cyclodextrin columns) or polarimetry.
    Optimize reaction conditions (temperature, solvent polarity) using DOE (Design of Experiments) frameworks .

Advanced: How can computational models predict the reactivity of this compound?

Answer:

  • QSAR/QSPR Models : Correlate molecular descriptors (logP, HOMO/LUMO energies) with hydrolysis rates or electrophilic addition tendencies.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in aqueous vs. lipid environments) to predict degradation pathways.
  • Density Functional Theory (DFT) : Calculate transition-state energies for ester hydrolysis or Michael addition reactions.
    Tools like Gaussian or ORCA are recommended, validated against experimental kinetic data .

Advanced: What are best practices for refining the crystal structure of this compound using SHELX?

Answer:

  • Data Collection : Use high-resolution (≤0.8 Å) X-ray diffraction data.
  • SHELXL Workflow :
    • Initial Model : Import .hkl files and generate preliminary structure with SHELXS.
    • Refinement : Apply anisotropic displacement parameters and restrain bond lengths/angles.
    • Validation : Check R-factors (target: R₁ < 5%) and analyze residual electron density maps.
    • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning corrections.
      Reference SHELXL documentation for advanced constraints (e.g., riding hydrogen atoms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.